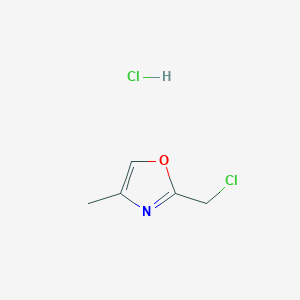
2-acetamido-2-(3-hydroxyphenyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-2-(3-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of acetic acid and contains both an acetamido group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-(3-hydroxyphenyl)acetic acid typically involves the acylation of 3-hydroxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-2-(3-hydroxyphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-acetamido-2-(3-oxophenyl)acetic acid.
Reduction: 2-amino-2-(3-hydroxyphenyl)acetic acid.
Substitution: 2-acetamido-2-(3-alkoxyphenyl)acetic acid.
Scientific Research Applications
2-acetamido-2-(3-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study enzyme-substrate interactions due to its structural similarity to natural substrates.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-2-(3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding with enzymes or receptors, while the acetamido group can form amide bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-2-(4-hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group in the para position.
2-acetamido-2-(2-hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group in the ortho position.
2-acetamido-2-(3-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
2-acetamido-2-(3-hydroxyphenyl)acetic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-acetamido-2-(3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-9(10(14)15)7-3-2-4-8(13)5-7/h2-5,9,13H,1H3,(H,11,12)(H,14,15) |
InChI Key |
UVDHSZPWPVHGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)







![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)
![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)
![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)
